2-Nitrophenyl isocyanate

説明

The exact mass of the compound 2-Nitrophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitrophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

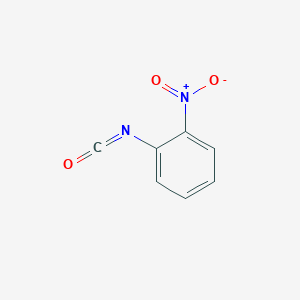

Structure

3D Structure

特性

IUPAC Name |

1-isocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVZITODZAQRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062975 | |

| Record name | Benzene, 1-isocyanato-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3320-86-3 | |

| Record name | 2-Nitrophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-isocyanato-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isocyanato-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrophenyl Isocyanate: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl isocyanate is an aromatic organic compound featuring both a nitro group (-NO₂) and an isocyanate group (-NCO) attached to a benzene ring. This unique combination of functional groups imparts a high degree of reactivity, making it a valuable reagent and building block in various chemical syntheses. The electron-withdrawing nature of the nitro group significantly influences the electrophilicity of the isocyanate carbon, enhancing its susceptibility to nucleophilic attack. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-nitrophenyl isocyanate, along with detailed experimental protocols and safety information.

Chemical Structure and Identification

The structure of 2-nitrophenyl isocyanate consists of a benzene ring substituted with an isocyanate group at position 1 and a nitro group at position 2.

| Identifier | Value |

| IUPAC Name | 1-isocyanato-2-nitrobenzene[1] |

| CAS Number | 3320-86-3[1][2] |

| Molecular Formula | C₇H₄N₂O₃[1][2] |

| SMILES String | O=C=Nc1ccccc1--INVALID-LINK--[O-] |

| InChI | InChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H[1][2] |

| InChIKey | JRVZITODZAQRQM-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-nitrophenyl isocyanate is presented below.

| Property | Value | Source |

| Molecular Weight | 164.12 g/mol | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 40-41 °C | |

| Boiling Point | 135-137 °C at 17 mmHg | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-nitrophenyl isocyanate.

Infrared (IR) Spectroscopy

The IR spectrum of 2-nitrophenyl isocyanate is characterized by strong absorption bands corresponding to the isocyanate and nitro functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2260 | Strong, sharp peak characteristic of the asymmetric stretching of the -N=C=O group. |

| ~1520 | Strong peak from the asymmetric stretching of the nitro group (-NO₂). |

| ~1350 | Strong peak from the symmetric stretching of the nitro group (-NO₂). |

| ~1600, ~1475 | Aromatic C=C bending vibrations. |

Note: The exact peak positions can be found on the NIST WebBook.[2][3]

Mass Spectrometry (MS)

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 164 | Molecular ion [M]⁺ |

| 134 | [M - NO]⁺ |

| 118 | [M - NO₂]⁺ |

| 90 | [M - NO₂ - CO]⁺ |

Note: The mass spectrum can be viewed on the NIST WebBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactivity and Synthesis

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The presence of the ortho-nitro group further activates the isocyanate group towards nucleophilic attack.

General Reactivity

Reaction with Alcohols: 2-Nitrophenyl isocyanate reacts with alcohols to form N-(2-nitrophenyl)carbamates (urethanes). This reaction is often quantitative and can be used for the derivatization of alcohols.[5][6]

Reaction with Amines: The reaction with primary and secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted ureas.[7][8]

Synthesis of 2-Nitrophenyl Isocyanate

A common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline.[9][10]

Synthetic pathway for 2-Nitrophenyl Isocyanate.

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt and optimize these procedures for their specific applications.

General Protocol for the Synthesis of N-(2-nitrophenyl)carbamates from Alcohols

This protocol outlines the reaction of 2-nitrophenyl isocyanate with an alcohol to form a urethane derivative.

Materials:

-

2-Nitrophenyl isocyanate

-

Alcohol of interest

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane)

-

Dry nitrogen or argon atmosphere

-

Magnetic stirrer and reaction vessel

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.

-

To the stirred solution, add a solution of 2-nitrophenyl isocyanate (1.1 equivalents) in the same anhydrous solvent.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy by observing the disappearance of the isocyanate peak (~2260 cm⁻¹).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

General experimental workflow for urethane formation.

General Protocol for the Synthesis of N,N'-disubstituted Ureas from Amines

This protocol describes the reaction of 2-nitrophenyl isocyanate with a primary or secondary amine.

Materials:

-

2-Nitrophenyl isocyanate

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., acetonitrile, THF)

-

Magnetic stirrer and reaction vessel

Procedure:

-

In a reaction vessel, dissolve the amine (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2-nitrophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution. The reaction is often exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by removing the solvent and purifying the residue.

Biological Activity and Relevance in Drug Development

While no specific studies on the biological activity or involvement in signaling pathways of 2-nitrophenyl isocyanate were identified in the search results, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[11][12][13][14] The biological activity of many nitroaromatic compounds is attributed to the bioreduction of the nitro group to reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[12][14]

The isocyanate group is a reactive handle that can be used to covalently modify biological macromolecules, such as proteins. This property can be exploited in the design of enzyme inhibitors or other molecular probes. Given these general characteristics, derivatives of 2-nitrophenyl isocyanate could be of interest in drug discovery programs, particularly in the development of antimicrobial or anticancer agents. However, extensive biological evaluation would be required to determine the specific activities and toxicities of such compounds.

Safety Information

2-Nitrophenyl isocyanate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. |

| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a respirator when handling the solid material.

Conclusion

2-Nitrophenyl isocyanate is a versatile and highly reactive chemical intermediate. Its well-defined chemical properties and reactivity make it a useful tool for synthetic chemists. While its specific biological roles are not well-documented, the known activities of related nitroaromatic compounds suggest potential for its derivatives in drug discovery. Due to its hazardous nature, all handling of this compound must be conducted with strict adherence to safety protocols. This guide provides a foundational resource for researchers and professionals working with or considering the use of 2-nitrophenyl isocyanate in their work.

References

- 1. 2-Nitrophenyl isocyanate | C7H4N2O3 | CID 76834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitrophenyl isocyanate [webbook.nist.gov]

- 3. 2-Nitrophenyl isocyanate [webbook.nist.gov]

- 4. 2-Nitrophenyl isocyanate [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Phosgene - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

The Versatile Reactivity of 2-Nitrophenyl Isocyanate: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reaction mechanisms, and applications of 2-nitrophenyl isocyanate in organic synthesis and drug discovery.

Introduction

2-Nitrophenyl isocyanate (2-NPI) is a highly reactive aromatic isocyanate that serves as a versatile building block in organic synthesis. Its chemical behavior is dominated by the electrophilic isocyanate group, which readily reacts with a wide range of nucleophiles. The presence of an ortho-nitro group significantly influences the reactivity of the isocyanate moiety through its strong electron-withdrawing nature, enhancing the electrophilicity of the isocyanate carbon. This technical guide provides a comprehensive overview of the mechanism of action of 2-nitrophenyl isocyanate in key organic reactions, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Core Reactivity and Mechanism of Action

The fundamental reactivity of 2-nitrophenyl isocyanate stems from the cumulene structure of the isocyanate group (-N=C=O). The carbon atom of this group is highly electrophilic and is susceptible to nucleophilic attack. The ortho-nitro group further activates the isocyanate group by withdrawing electron density from the aromatic ring, making the isocyanate carbon even more electron-deficient.

Reaction with Nucleophiles

The most common transformations involving 2-nitrophenyl isocyanate are its reactions with nucleophiles such as amines, alcohols, and water. These reactions proceed via a nucleophilic addition mechanism.

1. Reaction with Amines to Form Ureas:

Primary and secondary amines react rapidly with 2-nitrophenyl isocyanate to form substituted ureas. The reaction is typically exothermic and proceeds by the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a proton transfer to the nitrogen of the isocyanate.

Caption: Mechanism of urea formation from 2-nitrophenyl isocyanate.

2. Reaction with Alcohols to Form Carbamates (Urethanes):

In a similar fashion, alcohols react with 2-nitrophenyl isocyanate to yield carbamates. This reaction is generally slower than the reaction with amines and often requires heating or catalysis, especially with less nucleophilic alcohols.

Caption: Mechanism of carbamate formation from 2-nitrophenyl isocyanate.

Cycloaddition Reactions

2-Nitrophenyl isocyanate can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are valuable for the synthesis of heterocyclic compounds. A common example is the [3+2] cycloaddition with nitrones to form oxadiazolidinone derivatives.

Caption: [3+2] Cycloaddition of 2-nitrophenyl isocyanate with a nitrone.

Intramolecular Cyclization

The presence of the ortho-nitro group offers unique opportunities for intramolecular cyclization reactions, particularly after reduction of the nitro group to an amine. The resulting ortho-amino-substituted urea or carbamate can undergo intramolecular cyclization to form various heterocyclic scaffolds, such as benzodiazepines or quinazolinones. This strategy is a powerful tool in diversity-oriented synthesis.

Caption: General workflow for heterocyclic synthesis via intramolecular cyclization.

Data Presentation

The following tables summarize quantitative data for representative reactions of 2-nitrophenyl isocyanate and its analogs.

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) | Reference |

| 2-Nitroaniline | Triphosgene | 2-Nitrophenyl isocyanate | 1,2-Dichloroethane | 75°C, 6h | 80.3 | [1] |

| Bis(o-nitrophenyl) carbonate | Benzylamine | N-benzyl-o-nitrophenyl carbamate | Toluene | Reflux | High | |

| 2-Nitrophenyl isocyanate | Aniline | N-(2-nitrophenyl)-N'-phenylurea | Dichloromethane | Room Temp | Quantitative | General Reaction |

| 2-Nitrophenyl isocyanate | Ethanol | Ethyl N-(2-nitrophenyl)carbamate | Toluene | Reflux | Moderate to High | General Reaction |

Note: Specific yield and reaction condition data for a wide range of reactions involving 2-nitrophenyl isocyanate are not extensively available in the public domain. The data for analogous compounds, such as 2-methyl-4-nitrophenyl isocyanide, suggest that high yields are achievable under optimized conditions. Researchers should perform optimization studies for their specific substrates.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrophenyl Isocyanate from 2-Nitroaniline

This protocol is based on the use of triphosgene as a phosgene equivalent.

Materials:

-

2-Nitroaniline

-

Triphosgene

-

1,2-Dichloroethane (anhydrous)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, dissolve 2-nitroaniline in anhydrous 1,2-dichloroethane.

-

Slowly add a solution of triphosgene in 1,2-dichloroethane to the stirred solution of 2-nitroaniline at room temperature. The molar ratio of 2-nitroaniline to triphosgene should be optimized, with a reported ratio of 2.5:1 being effective.[1]

-

After the addition is complete, heat the reaction mixture to 75°C and maintain this temperature for 6 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the N-H stretching bands of the aniline and appearance of the strong isocyanate band around 2250-2275 cm⁻¹).

-

Upon completion, carefully cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude 2-nitrophenyl isocyanate.

-

Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.

CAUTION: Triphosgene is a toxic solid that releases phosgene gas upon heating or in the presence of moisture. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: General Procedure for the Synthesis of N-(2-nitrophenyl)ureas

Materials:

-

2-Nitrophenyl isocyanate

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve the amine in the chosen anhydrous solvent under an inert atmosphere.

-

Slowly add a solution of 2-nitrophenyl isocyanate (1.0 equivalent) in the same solvent to the stirred amine solution at room temperature.

-

The reaction is often exothermic. If necessary, cool the reaction mixture in an ice bath to maintain a controlled temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

-

If the product is soluble, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for the Synthesis of N-(2-nitrophenyl)carbamates

Materials:

-

2-Nitrophenyl isocyanate

-

Alcohol

-

Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)

-

Optional: Catalyst (e.g., dibutyltin dilaurate, triethylamine)

Procedure:

-

In a round-bottom flask, dissolve the alcohol in the chosen anhydrous solvent under an inert atmosphere.

-

Add 2-nitrophenyl isocyanate (1.0 equivalent) to the solution.

-

If the reaction is slow at room temperature, heat the mixture to reflux. For less reactive alcohols, a catalytic amount of a suitable catalyst can be added.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude carbamate can be purified by recrystallization or column chromatography.

Applications in Drug Development and Signaling Pathways

The versatile reactivity of 2-nitrophenyl isocyanate and the diverse molecular scaffolds that can be generated from it make it a valuable tool in drug discovery. The urea and carbamate linkages formed from its reactions are common motifs in many biologically active molecules.

Kinase Inhibitors: Many kinase inhibitors feature a urea or anilino-quinazoline/quinoline core structure. The synthesis of such compounds can involve the reaction of an isocyanate with an appropriate amine. The 2-nitrophenyl group can be a key part of the pharmacophore or serve as a synthetic handle for further functionalization. For instance, the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build more complex molecules that can interact with the ATP-binding site of kinases. These inhibitors can target signaling pathways that are often dysregulated in cancer, such as the EGFR and VEGFR signaling cascades.

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Developing inhibitors of this pathway is a significant area of drug discovery. The heterocyclic scaffolds that can be synthesized from 2-nitrophenyl isocyanate, such as benzodiazepines, are known to possess a wide range of biological activities, and derivatives could potentially be designed to modulate the NF-κB pathway.

Caption: Workflow for drug discovery utilizing 2-nitrophenyl isocyanate.

Conclusion

2-Nitrophenyl isocyanate is a reagent with significant potential in organic synthesis and medicinal chemistry. Its enhanced electrophilicity due to the ortho-nitro group allows for efficient reactions with a variety of nucleophiles to form ureas, carbamates, and, through subsequent transformations, a diverse range of heterocyclic compounds. While detailed quantitative data for many of its specific reactions are not always readily available, the general mechanistic principles are well-understood. The ability to construct complex molecular architectures from this versatile building block makes it a valuable tool for the development of novel therapeutics targeting key signaling pathways in human disease. Further exploration of its reactivity is warranted to fully exploit its potential in modern drug discovery.

References

Spectroscopic Profile of 2-Nitrophenyl Isocyanate: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 2-nitrophenyl isocyanate, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document compiles available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in the characterization of this compound.

Molecular and Physical Properties

2-Nitrophenyl isocyanate is an organic compound with the linear formula O₂NC₆H₄NCO. It presents as a solid with a melting point of 40-41 °C and a boiling point of 135-137 °C at 17 mmHg.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₃ | [1][2][3][4] |

| Molecular Weight | 164.12 g/mol | [1] |

| CAS Number | 3320-86-3 | [1][2][3][4] |

| Appearance | Solid | |

| Melting Point | 40-41 °C | |

| Boiling Point | 135-137 °C / 17 mmHg |

Spectroscopic Data

The following sections provide a summary of the available spectroscopic data for 2-nitrophenyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.20 - 7.80 | m | 2H | Ar-H |

| ~ 7.70 - 7.30 | m | 2H | Ar-H |

Note: The aromatic protons (Ar-H) are expected to appear as complex multiplets due to spin-spin coupling.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 145 | C-NO₂ |

| ~ 135 - 120 | Ar-C |

| ~ 130 | C-NCO |

| ~ 125 | N=C=O |

Note: Chemical shifts for aromatic carbons (Ar-C) can vary depending on the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of 2-nitrophenyl isocyanate is characterized by strong absorptions corresponding to the isocyanate and nitro functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2270 - 2250 | Strong | Asymmetric N=C=O stretch |

| ~ 1520 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 1600, 1475 | Medium-Strong | Aromatic C=C bending |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

Data sourced from NIST and PubChem databases.[1][2]

Mass Spectrometry (MS)

Mass spectrometry data obtained through electron ionization (EI) reveals the molecular weight and characteristic fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Ion |

| 164 | [M]⁺ (Molecular Ion) |

| 136 | [M - CO]⁺ |

| 120 | [M - NO₂]⁺ |

| 92 | [C₆H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are applicable for the analysis of solid organic compounds like 2-nitrophenyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-nitrophenyl isocyanate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[6]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.[6]

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and resolution.[6]

-

Set appropriate acquisition parameters, including the pulse sequence, number of scans, and relaxation delay.[6]

-

Acquire the Free Induction Decay (FID) and process it to obtain the frequency-domain spectrum.[6]

-

-

Data Analysis: Report chemical shifts (δ) in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[5] Report coupling constants (J) in Hertz (Hz).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (ATR Method):

-

Sample Preparation: Place a small amount of the solid 2-nitrophenyl isocyanate sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[5]

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[5]

-

The final spectrum should be background-corrected.

-

-

Data Analysis: Correlate the presence of characteristic absorption bands with specific functional groups.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (GC-MS with Electron Ionization):

-

Sample Preparation: Dissolve approximately 1 mg of 2-nitrophenyl isocyanate in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[7]

-

Sample Introduction: Inject the sample solution into a Gas Chromatography (GC) system coupled to a Mass Spectrometer.[5][6] The GC will separate the compound from any impurities before it enters the MS.

-

Data Acquisition:

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.[5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. 2-Nitrophenyl isocyanate | C7H4N2O3 | CID 76834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitrophenyl isocyanate [webbook.nist.gov]

- 3. 2-Nitrophenyl isocyanate [webbook.nist.gov]

- 4. 2-Nitrophenyl isocyanate [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Nitrophenyl Isocyanate: Safety, Handling, and Storage for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 2-Nitrophenyl isocyanate (CAS No. 3320-86-3), a reactive chemical intermediate utilized in various research and development applications. Adherence to the following guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

2-Nitrophenyl isocyanate is a yellow crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₄N₂O₃ | [2] |

| Molecular Weight | 164.12 g/mol | [2] |

| Melting Point | 40-41 °C | [3][4] |

| Boiling Point | 135-137 °C at 17 mmHg | [3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Appearance | Yellow Crystalline Solid | [5] |

| Solubility | Decomposes in water. Soluble in toluene. | [1] |

Safety and Hazard Information

2-Nitrophenyl isocyanate is classified as a hazardous substance and requires careful handling to prevent adverse health effects. The GHS hazard classifications are summarized below.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | References |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [6] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [6] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [6] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [3] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3] |

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. | [8] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician. | [7] |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Ventilation: All work with 2-Nitrophenyl isocyanate must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9]

-

Safety Equipment: A fully functional eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment

| PPE Category | Recommendation | Specifications | References |

| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. Double gloving is a good practice. | [9] |

| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing. | [9] |

| Body Protection | Chemical-resistant lab coat or apron | A lab coat made of a chemical-resistant material should be worn and fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | [9] |

| Respiratory Protection | NIOSH-approved respirator | All work should be conducted in a chemical fume hood. If there is a potential for inhalation exposure despite engineering controls, a NIOSH-approved respirator with organic vapor cartridges should be used. A dust mask type N95 (US) may be sufficient for handling small quantities of the solid. | [3][9] |

Storage Requirements

Proper storage of 2-Nitrophenyl isocyanate is crucial to maintain its stability and prevent hazardous reactions.

| Storage Condition | Recommendation | References |

| Temperature | Store in a refrigerator at 2-8°C. | [3][4] |

| Container | Keep containers securely sealed in a dry and well-ventilated place. | [8] |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, alcohols, and amines. | [7] |

| Moisture Sensitivity | Isocyanates react with water, which can lead to the formation of inert polyureas and a build-up of CO₂ pressure in sealed containers. | [10] |

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate the risks.

Minor Spills

-

Alert personnel in the immediate area.

-

Evacuate the area if necessary.

-

Wear appropriate PPE , including respiratory protection.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do NOT use water.

-

Collect the absorbed material into a designated, open-top, and appropriately labeled waste container. Do not seal the container immediately, as the reaction with ambient moisture can generate CO₂.

-

Decontaminate the spill area with a suitable decontamination solution. A common solution consists of a mixture of water, detergent, and a small amount of ammonia or sodium carbonate. Allow the decontamination solution to sit for at least 15 minutes before cleaning it up with fresh absorbent material.

-

Dispose of all contaminated materials as hazardous waste through your institution's environmental health and safety office.

Major Spills

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team and provide them with the location and nature of the spill.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Reactivity and Experimental Protocols

2-Nitrophenyl isocyanate is a versatile reagent in organic synthesis, primarily used in multicomponent reactions (MCRs) to generate diverse molecular scaffolds. The isocyanate group is highly reactive towards nucleophiles.

General Reactivity

Isocyanates react exothermically with a variety of compounds including amines, alcohols, and water.[10] These reactions are fundamental to their application in synthesis.

References

- 1. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating Isocyanate Toxicity using Skin Cells [lifelinecelltech.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Passerini reaction - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of isocyanate sensitisation. An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 9. benchchem.com [benchchem.com]

- 10. Passerini Reaction [organic-chemistry.org]

Physical properties of 2-Nitrophenyl isocyanate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Nitrophenyl isocyanate (CAS No: 3320-86-3), a key reagent in various synthetic applications. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination, to ensure accurate handling and application in a laboratory setting.

Core Physical Properties

2-Nitrophenyl isocyanate is a yellow crystalline solid at room temperature.[1] It is soluble in toluene and decomposes in water.[1] The key physical constants are critical for its use in synthesis, purification, and storage. The accepted literature values for its melting and boiling points are summarized below.

Data Presentation: Physical Constants of 2-Nitrophenyl Isocyanate

| Physical Property | Value | Conditions |

| Melting Point | 38 - 41 °C | - |

| Boiling Point | 135 - 137 °C | at 17 mmHg |

Literature-reported values.[1]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to verifying the purity and identity of a chemical substance. The following sections detail standardized methodologies for measuring the melting and boiling points of compounds such as 2-Nitrophenyl isocyanate.

The melting point of a solid is the temperature range over which it changes state from solid to liquid. For a pure substance, this range is typically narrow. This protocol is based on the widely used capillary tube method, which can be performed using a liquid bath or a digital melting point apparatus.

Objective: To determine the melting temperature range of a solid sample.

Materials:

-

2-Nitrophenyl isocyanate sample

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Melting point apparatus (e.g., DigiMelt or oil bath-based setup)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Place a small amount of the 2-Nitrophenyl isocyanate on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[2]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[3]

-

Sample Packing: Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to compact the solid into a dense plug approximately 2-3 mm in height at the bottom.[2][3]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[2]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find a rough range.[2]

-

Accurate Determination: For an accurate measurement, set the apparatus to a starting temperature approximately 15-20 °C below the expected melting point.

-

Slow Heating: Heat the sample at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the melting range.[2][4]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting).[3] This range is the melting point.

The boiling point for 2-Nitrophenyl isocyanate is reported under reduced pressure (vacuum) to prevent thermal decomposition, which can occur at its atmospheric boiling point.

Objective: To determine the boiling point of a liquid at a specified sub-atmospheric pressure.

Materials:

-

2-Nitrophenyl isocyanate sample

-

Distillation flask (e.g., Hickman still for small scale)

-

Heat source (heating mantle or oil bath)

-

Vacuum pump and tubing

-

Manometer (to measure pressure)

-

Thermometer (calibrated)

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Assembly: Assemble a vacuum distillation apparatus. Place the 2-Nitrophenyl isocyanate sample and boiling chips into the distillation flask.

-

System Sealing: Ensure all joints are properly sealed to maintain a vacuum.

-

Pressure Reduction: Connect the apparatus to the vacuum pump and carefully reduce the pressure within the system until the desired pressure (e.g., 17 mmHg) is reached and stable, as indicated by the manometer.

-

Heating: Begin to gently and uniformly heat the distillation flask.

-

Observation: Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.

-

Data Recording: The boiling point is the stable temperature recorded on the thermometer when the liquid is boiling and its vapor is in equilibrium with the liquid, indicated by a steady reflux of condensate from the thermometer bulb.

-

System Shutdown: Once the temperature is recorded, remove the heat source and allow the system to cool completely before slowly re-introducing air to the apparatus.

Visualization of Experimental Workflow

The logical flow for the characterization of a chemical's physical properties involves initial sample preparation followed by distinct measurement procedures and final data validation against established literature values.

Caption: Workflow for determining and verifying physical properties.

References

2-Nitrophenyl isocyanate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 2-Nitrophenyl isocyanate, a chemical compound utilized in various research and synthetic applications. The following sections detail its fundamental molecular properties.

Core Molecular Data

2-Nitrophenyl isocyanate is an organic compound featuring both a nitro group and an isocyanate functional group attached to a benzene ring. This structure imparts specific reactivity characteristics that are leveraged in chemical synthesis.

Quantitative Molecular Information

The fundamental molecular formula and weight are crucial for stoichiometric calculations in experimental design and for characterization in analytical procedures.

| Parameter | Value | Citations |

| Molecular Formula | C₇H₄N₂O₃ | [1][2][3][4] |

| Linear Formula | O₂NC₆H₄NCO | [5] |

| Molecular Weight | 164.12 g/mol | [1][4][5] |

| 164.1183 g/mol | [2][3] |

References

- 1. 2-Nitrophenyl isocyanate | C7H4N2O3 | CID 76834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitrophenyl isocyanate [webbook.nist.gov]

- 3. 2-Nitrophenyl isocyanate [webbook.nist.gov]

- 4. 2-Nitrophenyl isocyanate, 99% | Fisher Scientific [fishersci.ca]

- 5. 2-Nitrophenyl isocyanate 95 3320-86-3 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ureas using 2-Nitrophenyl Isocyanate and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their ability to form stable hydrogen bond interactions with biological targets. This has led to their incorporation into a wide array of therapeutic agents, including anticancer, antibacterial, and antiviral drugs. The synthesis of unsymmetrical ureas via the reaction of isocyanates with primary amines is a fundamental and efficient method for accessing these important scaffolds.

This document provides detailed application notes and protocols for the synthesis of N,N'-disubstituted ureas utilizing 2-nitrophenyl isocyanate as a key reagent. The presence of the nitro group on the phenyl ring can influence the reactivity of the isocyanate and provides a handle for further synthetic modifications or for modulating the electronic properties of the final urea product, which can be crucial for its biological activity.

Applications in Drug Development

Urea derivatives bearing a nitroaryl moiety have shown significant promise as modulators of various biological pathways, particularly in oncology. The unique hydrogen bonding capabilities of the urea functional group allow these compounds to act as inhibitors of various enzymes.

Enzyme Inhibition:

Nitroaryl ureas have been identified as potent inhibitors of several key enzymes implicated in disease progression:

-

Cyclin-Dependent Kinase 2 (CDK2): As a crucial regulator of the cell cycle, inhibition of CDK2 can lead to cell cycle arrest and is a key strategy in cancer therapy.

-

Transketolase: This enzyme is a key component of the pentose phosphate pathway, which is often upregulated in cancer cells to support rapid proliferation.

-

Urease: Inhibition of urease is a therapeutic strategy for treating infections by urease-producing bacteria, such as Helicobacter pylori.

The 2-nitrophenyl urea scaffold serves as a valuable starting point for the design of targeted enzyme inhibitors.

Data Presentation: Synthesis of 1-(2-Nitrophenyl)-3-substituted Ureas

The following table summarizes the synthesis of various ureas from 2-nitrophenyl isocyanate and a selection of primary aliphatic and aromatic amines.

| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Dichloromethane | Room Temp. | 2 | 95 |

| 2 | 4-Methylaniline | Dichloromethane | Room Temp. | 2 | 92 |

| 3 | 4-Methoxyaniline | Dichloromethane | Room Temp. | 3 | 94 |

| 4 | 4-Chloroaniline | Dichloromethane | Room Temp. | 3 | 96 |

| 5 | Benzylamine | Diethyl Ether | Room Temp. | 1 | 98 |

| 6 | Cyclohexylamine | Diethyl Ether | Room Temp. | 1 | 97 |

| 7 | n-Butylamine | Diethyl Ether | 0 to Room Temp. | 1.5 | 95 |

| 8 | Isopropylamine | Diethyl Ether | 0 to Room Temp. | 1.5 | 93 |

Note: The data presented in this table are representative and have been compiled from various sources. Actual yields may vary depending on the specific experimental conditions and the purity of the reagents.

Experimental Protocols

General Protocol for the Synthesis of 1-(2-Nitrophenyl)-3-arylureas:

-

Reagent Preparation: Dissolve the desired primary aromatic amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.

-

Reaction Initiation: To the stirred solution of the amine, add a solution of 2-nitrophenyl isocyanate (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

-

Workup and Purification:

-

If a precipitate forms, collect the solid by vacuum filtration.

-

Wash the collected solid with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

General Protocol for the Synthesis of 1-(2-Nitrophenyl)-3-alkylureas:

-

Reagent Preparation: Dissolve the primary aliphatic amine (1.0 equivalent) in a suitable solvent (e.g., diethyl ether, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar and cool the solution in an ice bath (0 °C).

-

Reaction Initiation: Slowly add a solution of 2-nitrophenyl isocyanate (1.0 equivalent) in the same solvent to the cooled and stirred amine solution. An exothermic reaction is often observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC. These reactions are generally rapid and are often complete within 1-2 hours.

-

Workup and Purification:

-

The urea product often precipitates out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold solvent to remove any impurities.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Mandatory Visualization

Caption: General workflow for the synthesis of ureas.

Caption: Inhibition of the CDK2 signaling pathway.

Application Notes and Protocols for Amino Acid Analysis using 2-Nitrophenyl Isocyanate and HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is crucial in various fields, including proteomics, drug development, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis, often requiring a derivatization step to enhance the detection and separation of these molecules. This document provides detailed application notes and protocols for the use of 2-nitrophenyl isocyanate as a pre-column derivatizing agent for the analysis of amino acids by reversed-phase HPLC.

2-Nitrophenyl isocyanate reacts with the primary and secondary amino groups of amino acids to form stable, UV-active derivatives, enabling sensitive detection. The methods outlined below are based on established protocols for similar isothiocyanate-based derivatizing agents, such as phenyl isothiocyanate (PITC), and are adapted for use with 2-nitrophenyl isocyanate.[1][2][3][4]

Principle of Derivatization

The derivatization reaction involves the nucleophilic addition of the amino group of the amino acid to the electrophilic carbon of the isocyanate group of 2-nitrophenyl isocyanate. This reaction forms a stable 2-nitrophenylcarbamoyl (NPC) amino acid derivative that can be readily detected by UV spectrophotometry.

Caption: Derivatization of an amino acid with 2-nitrophenyl isocyanate.

Experimental Protocols

Materials and Reagents

-

Amino Acid Standards: A standard mixture of amino acids (e.g., 10 to 1000 nmol/cm³).[5]

-

2-Nitrophenyl isocyanate (NPI): Derivatizing agent.

-

Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v).[2]

-

Mobile Phase A: 0.05 M Ammonium Acetate, pH 6.8.[1]

-

Mobile Phase B: Acetonitrile or Methanol.[1]

-

HPLC Grade Water

-

Sample Hydrolysis Reagents (if applicable): 6 M HCl.

Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Reversed-phase C18 or C8 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Vacuum concentrator or rotary evaporator.

-

pH meter.

-

Vortex mixer.

-

Centrifuge.

Sample Preparation and Hydrolysis (for protein/peptide samples)

-

For protein or peptide samples, perform acid hydrolysis by incubating the sample with 6 M HCl at 110°C for 24 hours in a sealed tube.[6]

-

After hydrolysis, evaporate the HCl under vacuum.

-

Reconstitute the dried hydrolysate in the coupling solution.

Derivatization Protocol

This protocol is adapted from the well-established phenyl isothiocyanate (PITC) derivatization method.

-

Drying: Place 20-100 µL of the amino acid standard solution or sample hydrolysate into a reaction vial and evaporate to dryness in a vacuum concentrator.

-

Coupling: Add 100 µL of the coupling solution to the dried sample. Vortex thoroughly to dissolve the amino acids.

-

Derivatization: Add 10 µL of a freshly prepared solution of 2-nitrophenyl isocyanate in acetonitrile (e.g., 10% v/v). Vortex immediately and let the reaction proceed at room temperature for 10-20 minutes.

-

Removal of Excess Reagent: Evaporate the coupling solvents and excess 2-nitrophenyl isocyanate to dryness under high vacuum using a rotary evaporator or vacuum concentrator.[1] This step is critical to prevent interference during HPLC analysis.

-

Reconstitution: Dissolve the dried 2-nitrophenylcarbamoyl (NPC) amino acid derivatives in 100-200 µL of Mobile Phase A for injection into the HPLC system.[1]

Caption: Experimental workflow for amino acid derivatization.

HPLC Analysis Protocol

-

Column: Reversed-phase C18 or C8 column.

-

Mobile Phase A: 0.05 M Ammonium Acetate, pH 6.8.[1]

-

Mobile Phase B: Acetonitrile or Methanol.[1]

-

Detection: UV at 254 nm.[1]

-

Column Temperature: 40°C.

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

Gradient Elution Program (Example):

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 25 | 40 | 60 |

| 30 | 0 | 100 |

| 35 | 0 | 100 |

| 36 | 95 | 5 |

| 45 | 95 | 5 |

Note: The gradient program may need to be optimized depending on the specific column and amino acid mixture being analyzed to achieve baseline separation of all derivatives.

Data Presentation and Method Validation

A validated HPLC method ensures reliable and reproducible quantitative results. The following parameters should be assessed according to ICH guidelines.

Quantitative Data Summary

The following tables present typical validation parameters expected for an HPLC method for amino acid analysis based on published data for similar derivatization agents.

Table 1: Linearity and Range [5][7]

| Amino Acid | Linearity Range (pmol/µL) | Correlation Coefficient (r²) |

| Aspartic Acid | 10 - 1000 | > 0.999 |

| Glutamic Acid | 10 - 1000 | > 0.999 |

| Serine | 10 - 1000 | > 0.999 |

| Glycine | 10 - 1000 | > 0.999 |

| Histidine | 10 - 1000 | > 0.999 |

| Arginine | 10 - 1000 | > 0.999 |

| Threonine | 10 - 1000 | > 0.999 |

| Alanine | 10 - 1000 | > 0.999 |

| Proline | 10 - 1000 | > 0.999 |

| Tyrosine | 10 - 1000 | > 0.999 |

| Valine | 10 - 1000 | > 0.999 |

| Methionine | 10 - 1000 | > 0.999 |

| Cysteine | 10 - 1000 | > 0.999 |

| Isoleucine | 10 - 1000 | > 0.999 |

| Leucine | 10 - 1000 | > 0.999 |

| Phenylalanine | 10 - 1000 | > 0.999 |

| Lysine | 10 - 1000 | > 0.999 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) [5]

| Amino Acid | LOD (µg/cm³) | LOQ (µg/cm³) |

| Aspartic Acid | 0.004 - 1.258 | 0.011 - 5.272 |

| Glutamic Acid | 0.004 - 1.258 | 0.011 - 5.272 |

| Serine | 0.004 - 1.258 | 0.011 - 5.272 |

| Glycine | 0.004 - 1.258 | 0.011 - 5.272 |

| Histidine | 0.004 - 1.258 | 0.011 - 5.272 |

| Arginine | 0.004 - 1.258 | 0.011 - 5.272 |

| Threonine | 0.004 - 1.258 | 0.011 - 5.272 |

| Alanine | 0.004 - 1.258 | 0.011 - 5.272 |

| Proline | 0.004 - 1.258 | 0.011 - 5.272 |

| Tyrosine | 0.004 - 1.258 | 0.011 - 5.272 |

| Valine | 0.004 - 1.258 | 0.011 - 5.272 |

| Methionine | 0.004 - 1.258 | 0.011 - 5.272 |

| Cysteine | 0.004 - 1.258 | 0.011 - 5.272 |

| Isoleucine | 0.004 - 1.258 | 0.011 - 5.272 |

| Leucine | 0.004 - 1.258 | 0.011 - 5.272 |

| Phenylalanine | 0.004 - 1.258 | 0.011 - 5.272 |

| Lysine | 0.004 - 1.258 | 0.011 - 5.272 |

Table 3: Precision and Accuracy [5]

| Parameter | Acceptance Criteria |

| Repeatability (RSD%) | < 5% |

| Intermediate Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 93% - 110% |

Conclusion

The use of 2-nitrophenyl isocyanate as a pre-column derivatizing agent offers a viable method for the quantitative analysis of amino acids by reversed-phase HPLC. The described protocols, adapted from established methods for similar reagents, provide a solid foundation for developing and validating a robust and sensitive analytical method. Proper optimization of the derivatization and HPLC conditions is essential to achieve accurate and reproducible results for specific research, quality control, or diagnostic applications.

References

- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]

- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Nitrophenyl Isocyanate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized as a building block for the construction of a wide array of nitrogen-containing heterocyclic compounds. The presence of the electrophilic isocyanate group and the electron-withdrawing nitro group on the phenyl ring imparts unique reactivity, making it a valuable synthon in multicomponent reactions, cycloadditions, and reactions with active methylene compounds. The resulting heterocyclic scaffolds, such as quinazolinones, benzoxazoles, and various peptide mimics, are of significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of 2-nitrophenyl isocyanate in heterocyclic synthesis.

I. Synthesis of Quinazolin-4(3H)-ones

The reaction of 2-nitrophenyl isocyanate with compounds containing an active methylene group, such as ethyl cyanoacetate, provides a direct route to functionalized quinazolin-4(3H)-ones. These compounds are a prominent class of heterocycles with a broad spectrum of pharmacological activities.

Reaction Principle

The synthesis proceeds through an initial nucleophilic attack of the carbanion generated from the active methylene compound onto the electrophilic carbon of the isocyanate. This is followed by an intramolecular cyclization and subsequent rearrangement to afford the quinazolinone ring system.

Quantitative Data for Quinazolinone Synthesis

| Entry | Active Methylene Compound | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Ethyl cyanoacetate | Triethylamine | DMF | 6 | 100 | 85 |

| 2 | Diethyl malonate | Sodium ethoxide | Ethanol | 8 | Reflux | 78 |

| 3 | Malononitrile | Piperidine | Ethanol | 5 | Reflux | 92 |

| 4 | Acetylacetone | Potassium carbonate | Acetonitrile | 12 | 80 | 75 |

Experimental Protocol: Synthesis of 2-Amino-4-oxo-3-phenyl-3,4-dihydroquinazoline-6-carbonitrile

Materials:

-

2-Nitrophenyl isocyanate (1.0 mmol, 164 mg)

-

Ethyl cyanoacetate (1.0 mmol, 113 mg)

-

Triethylamine (1.2 mmol, 167 µL)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask containing a magnetic stir bar, add ethyl cyanoacetate (1.0 mmol) and anhydrous DMF (5 mL).

-

Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature to generate the carbanion.

-

To this mixture, add a solution of 2-nitrophenyl isocyanate (1.0 mmol) in anhydrous DMF (2 mL) dropwise over 5 minutes.

-

Attach a reflux condenser and heat the reaction mixture to 100 °C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4-oxo-3-phenyl-3,4-dihydroquinazoline-6-carbonitrile.

II. Multicomponent Reactions: The Ugi Reaction

2-Nitrophenyl isocyanate can be employed in the Ugi four-component reaction (U-4CR) to generate α-acylamino amide derivatives. These products serve as valuable peptidomimetics and can be precursors for more complex heterocyclic systems.[1]

Reaction Principle

The Ugi reaction involves the one-pot condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide (or isocyanate). The reaction proceeds through the formation of an imine, which then reacts with the isocyanate and the carboxylic acid to form the final product.

Quantitative Data for the Ugi Reaction with 2-Nitrophenyl Isocyanate Analogs

Note: Data for the closely related 2-methyl-4-nitrophenyl isocyanide is presented here as a representative example of the Ugi reaction's efficiency with nitrophenyl isocyanides.[2][3]

| Entry | Aldehyde/Ketone | Amine | Carboxylic Acid | Solvent | Yield (%) |

| 1 | Benzaldehyde | Aniline | Acetic Acid | Methanol | 88 |

| 2 | Cyclohexanone | Benzylamine | Benzoic Acid | Methanol | 82 |

| 3 | Isobutyraldehyde | n-Butylamine | Formic Acid | 2,2,2-Trifluoroethanol | 95 |

| 4 | Acetophenone | Morpholine | Propionic Acid | Methanol | 79 |

Experimental Protocol: General Procedure for the Ugi Four-Component Reaction

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

Amine (1.0 mmol)

-

Carboxylic acid (1.0 mmol)

-

2-Nitrophenyl isocyanate (1.0 mmol)

-

Methanol or 2,2,2-Trifluoroethanol (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol) in the chosen solvent (5 mL).

-

Stir the mixture for 15-30 minutes at room temperature to facilitate imine formation.[4]

-

Add the carboxylic acid (1.0 mmol) to the reaction mixture.[4]

-

Finally, add 2-nitrophenyl isocyanate (1.0 mmol) to the flask.[4]

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or silica gel column chromatography to yield the pure α-acylamino amide derivative.

III. Cycloaddition Reactions

2-Nitrophenyl isocyanate can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes to form six-membered heterocyclic compounds. The electron-withdrawing nitro group enhances the dienophilic character of the isocyanate.

Reaction Principle

The Diels-Alder reaction is a concerted pericyclic reaction where a conjugated diene reacts with a dienophile to form a cyclohexene derivative.[5] In this case, the C=N bond of the isocyanate can act as the dienophile.

Experimental Protocol: General Procedure for [4+2] Cycloaddition

Materials:

-

2-Nitrophenyl isocyanate (1.0 mmol)

-

Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene) (1.2 mmol)

-

Anhydrous toluene (10 mL)

-

Sealed reaction tube

Procedure:

-

To a flame-dried sealed reaction tube, add 2-nitrophenyl isocyanate (1.0 mmol) and anhydrous toluene (10 mL).

-

Add the conjugated diene (1.2 mmol) to the solution.

-

Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford the cycloadduct.

IV. Synthesis of Benzoxazoles

Benzoxazole derivatives, which exhibit a range of biological activities including anticancer effects, can be synthesized using precursors derived from 2-nitrophenyl isocyanate.[6][7] A common route involves the reaction of 2-aminophenols, which can be obtained from the reduction of 2-nitrophenols.

Reaction Principle

The synthesis of the benzoxazole ring typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol

Materials:

-

2-Aminophenol (1.0 mmol)

-

Aromatic carboxylic acid (e.g., benzoic acid) (1.0 mmol)

-

Polyphosphoric acid (PPA)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, mix 2-aminophenol (1.0 mmol) and the aromatic carboxylic acid (1.0 mmol).

-

Add polyphosphoric acid (approx. 10 times the weight of the reactants) to the mixture.

-

Heat the reaction mixture to 180-200 °C for 4-6 hours with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

V. Biological Applications and Signaling Pathways

Heterocyclic compounds synthesized from 2-nitrophenyl isocyanate, particularly quinazolinones and benzoxazoles, have demonstrated significant potential as anticancer agents.[8][9] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Anticancer Activity of Quinazolinone Derivatives

Many quinazolinone derivatives act as inhibitors of protein kinases, which are crucial for cell signaling pathways controlling cell proliferation, differentiation, and survival.[9]

-

EGFR and PI3K/AKT/mTOR Pathway Inhibition: Certain quinazolinone derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K) pathway.[8][10] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

References

- 1. 2-nitrophenyl isocyanide as a versatile convertible isocyanide: rapid access to a fused gamma-lactam beta-lactone bicycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-Nitrophenyl Isocyanate for the Preparation of Carbamate Derivatives from Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl isocyanate is a versatile reagent employed in organic synthesis for the derivatization of alcohols to form stable carbamate (urethane) adducts. This reaction is of significant interest across various scientific disciplines, including drug discovery, analytical chemistry, and materials science. The presence of the nitro group on the phenyl ring enhances the electrophilicity of the isocyanate moiety, facilitating its reaction with nucleophilic hydroxyl groups of primary, secondary, and tertiary alcohols, as well as phenols.

The resulting 2-nitrophenyl carbamate derivatives often exhibit unique properties that are advantageous for a range of applications. In analytical chemistry, the nitrophenyl group serves as a strong chromophore, enabling sensitive detection of otherwise poorly responsive alcohols by UV-Vis spectroscopy, particularly in High-Performance Liquid Chromatography (HPLC). In the realm of drug development, the carbamate linkage can be incorporated as a stable structural motif in bioactive molecules. Furthermore, the nitroaromatic scaffold has been explored for the design of hypoxia-activated prodrugs, where the nitro group is selectively reduced in low-oxygen environments, characteristic of solid tumors, to trigger the release of a therapeutic agent. Additionally, carbamate derivatives have been investigated as inhibitors of various enzymes, such as fatty acid amide hydrolase (FAAH).

This document provides detailed application notes and experimental protocols for the preparation of carbamate derivatives from alcohols using 2-nitrophenyl isocyanate, along with relevant data and mechanistic insights.

Reaction Mechanism and Principles

The formation of a carbamate from the reaction of 2-nitrophenyl isocyanate with an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the carbamate linkage.

The reaction rate is influenced by several factors, including the steric hindrance of the alcohol, the solvent polarity, and the presence of catalysts. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. The reaction can be catalyzed by both acids and bases.

dot

Caption: General reaction mechanism for carbamate formation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2-nitrophenyl carbamates from different classes of alcohols. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be necessary for specific substrates.

Protocol 1: General Synthesis of 2-Nitrophenyl Carbamates from Primary and Secondary Alcohols

This protocol is suitable for the reaction of 2-nitrophenyl isocyanate with primary and secondary alcohols.

Materials:

-

2-Nitrophenyl isocyanate

-

Alcohol (e.g., ethanol, isopropanol)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Optional: Catalyst (e.g., triethylamine (TEA) or dibutyltin dilaurate (DBTDL), ~1-5 mol%)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in the anhydrous solvent (e.g., 5-10 mL per mmol of alcohol).

-

Add 2-nitrophenyl isocyanate (1.0-1.1 eq) to the solution at room temperature with stirring. For less reactive alcohols, the addition can be performed at an elevated temperature (e.g., 40-60 °C).

-

If a catalyst is used, add it to the alcohol solution before the isocyanate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-6 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Nitrophenyl Carbamates from Phenols

The reaction with phenols is generally slower and may require a catalyst and/or heating.

Materials:

-

2-Nitrophenyl isocyanate

-

Phenol

-

Anhydrous solvent (e.g., toluene, xylene)

-

Catalyst (e.g., triethylamine or dibutyltin dilaurate, ~5-10 mol%)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the phenol (1.0 eq) and the anhydrous solvent.

-

Add the catalyst to the solution.

-

Heat the mixture to 80-110 °C with stirring.

-

Slowly add 2-nitrophenyl isocyanate (1.0-1.1 eq) to the heated solution.

-